(E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-2-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of furan-2-carbaldehyde with 4-nitrobenzaldehyde and 1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(furan-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide
- (E)-3-(furan-2-yl)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
(E)-3-(furan-2-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. The nitro group can enhance the compound’s ability to participate in redox reactions and may contribute to its potential as an anticancer agent.
Properties
Molecular Formula |
C15H11N5O4 |
---|---|
Molecular Weight |
325.28 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H11N5O4/c21-15(13-8-12(17-18-13)14-2-1-7-24-14)19-16-9-10-3-5-11(6-4-10)20(22)23/h1-9H,(H,17,18)(H,19,21)/b16-9+ |
InChI Key |
DUFNBILXFNXADS-CXUHLZMHSA-N |
Isomeric SMILES |
C1=COC(=C1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.